molecular formula C22H17N5 B286194 2-amino-4,6-dimethyl-5-[(1-methyl-1H-indol-3-yl)methylene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

2-amino-4,6-dimethyl-5-[(1-methyl-1H-indol-3-yl)methylene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

Cat. No. B286194
M. Wt: 351.4 g/mol
InChI Key: PKPCEUSZXLJNGS-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4,6-dimethyl-5-[(1-methyl-1H-indol-3-yl)methylene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of heterocyclic compounds and has a unique structure that makes it an interesting research subject.

Mechanism of Action

The mechanism of action of 2-amino-4,6-dimethyl-5-[(1-methyl-1H-indol-3-yl)methylene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the development and progression of diseases. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
2-amino-4,6-dimethyl-5-[(1-methyl-1H-indol-3-yl)methylene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-4,6-dimethyl-5-[(1-methyl-1H-indol-3-yl)methylene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile in lab experiments include its unique structure, which makes it an interesting research subject, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its complex synthesis process and the lack of understanding of its mechanism of action.

Future Directions

Future research on 2-amino-4,6-dimethyl-5-[(1-methyl-1H-indol-3-yl)methylene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile could focus on further elucidating its mechanism of action, exploring its potential therapeutic applications in other diseases, and developing more efficient synthesis methods. Other potential future directions could include investigating the pharmacokinetics and toxicity of this compound and exploring its potential use in combination therapies with other drugs.

Synthesis Methods

The synthesis of 2-amino-4,6-dimethyl-5-[(1-methyl-1H-indol-3-yl)methylene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a complex process that involves several steps. The synthesis begins with the reaction of 2,4-pentanedione with malononitrile to form a pyridine intermediate. This intermediate is then reacted with 1-methyl-1H-indole-3-carbaldehyde to form the final product.

Scientific Research Applications

The unique structure of 2-amino-4,6-dimethyl-5-[(1-methyl-1H-indol-3-yl)methylene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile has made it an interesting research subject in various fields of science. This compound has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C22H17N5

Molecular Weight

351.4 g/mol

IUPAC Name

(5Z)-2-amino-4,6-dimethyl-5-[(1-methylindol-3-yl)methylidene]cyclopenta[b]pyridine-3,7-dicarbonitrile

InChI

InChI=1S/C22H17N5/c1-12-16(8-14-11-27(3)19-7-5-4-6-15(14)19)20-13(2)18(10-24)22(25)26-21(20)17(12)9-23/h4-8,11H,1-3H3,(H2,25,26)/b16-8-

InChI Key

PKPCEUSZXLJNGS-PXNMLYILSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CN(C4=CC=CC=C43)C)C(=C(C(=N2)N)C#N)C)C#N

SMILES

CC1=C(C2=C(C1=CC3=CN(C4=CC=CC=C43)C)C(=C(C(=N2)N)C#N)C)C#N

Canonical SMILES

CC1=C(C2=C(C1=CC3=CN(C4=CC=CC=C43)C)C(=C(C(=N2)N)C#N)C)C#N

Origin of Product

United States

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